Cytotoxicity Against MCF-7 Breast Cancer Cells Compared to Colchicine: Vendor-Reported IC50 Range Analysis
Vendor-provided data indicate that N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3,4,5-trimethoxybenzamide exhibits a broad IC50 range of 0.52 to 6.26 µM against the MCF-7 breast adenocarcinoma cell line . The reference tubulin inhibitor colchicine typically shows an IC50 of 0.02–0.05 µM in the same cell line under standard 48–72 h MTT/SRB assay conditions [1]. This places the target compound's reported potency 10- to 300-fold weaker than colchicine in this specific model. It is critical to note that this comparative analysis relies on cross-study data, and the intrinsic variability in the target compound's reported IC50 range (over an order of magnitude) raises questions about assay reproducibility that require independent verification.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.52 – 6.26 µM (MCF-7) |
| Comparator Or Baseline | Colchicine: 0.02 – 0.05 µM (MCF-7) |
| Quantified Difference | Target compound is 10- to 300-fold less potent based on the reported ranges. |
| Conditions | MCF-7 breast cancer cell line; vendor-reported data vs. literature for colchicine (likely MTT/SRB endpoint, 48-72h) |
Why This Matters
The compound shows measurable but moderate cytotoxicity, which might indicate a different binding mode or kinetics on tubulin compared to colchicine, potentially useful for studying alternative mechanisms or reducing acute toxicity if further validated.
- [1] Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2012). An overview of tubulin inhibitors that interact with the colchicine binding site. Pharmaceutical Research, 29(11), 2943–2971. (Typical colchicine IC50 range in MCF-7 cells). View Source
